Trimethylsulphinatoammonium

Description

Structure

3D Structure

Properties

CAS No. |

31051-75-9 |

|---|---|

Molecular Formula |

C3H9NO2S |

Molecular Weight |

123.18 g/mol |

IUPAC Name |

[dimethyl(sulfinato)azaniumyl]methane |

InChI |

InChI=1S/C3H9NO2S/c1-4(2,3)7(5)6/h1-3H3 |

InChI Key |

FNUGODQUVBJWTP-UHFFFAOYSA-N |

Canonical SMILES |

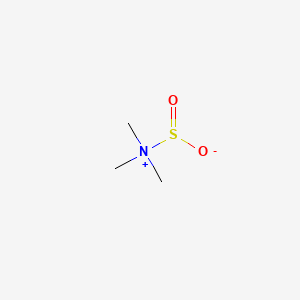

C[N+](C)(C)S(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsulphinatoammonium can be synthesized through the reaction of trimethylamine with sulphur dioxide in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Trimethylsulphinatoammonium undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form trimethylsulphoxide.

Reduction: It can be reduced to form trimethylsulphide.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions include trimethylsulphoxide, trimethylsulphide, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Ionic Liquids

Trimethylsulphinatoammonium has been explored as a component in ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have significant potential in solvent applications due to their low volatility and ability to dissolve a wide range of materials. Research indicates that ionic liquids derived from this compound can be utilized in:

- Electrochemical applications : They serve as electrolytes in batteries and supercapacitors due to their ionic conductivity.

- Catalysis : These ionic liquids can act as solvents or catalysts in various organic reactions, enhancing reaction rates and selectivity.

Biocidal Properties

This compound exhibits antimicrobial properties, making it useful in disinfectants and antiseptics. Its efficacy against a broad spectrum of microorganisms positions it as a valuable compound in:

- Healthcare settings : As a disinfectant for surfaces and medical instruments.

- Agricultural applications : As a biocide to protect crops from pathogens.

Surfactants

Due to its amphiphilic nature, this compound is employed as a surfactant in various formulations:

- Detergents : It enhances cleaning efficiency by reducing surface tension.

- Emulsifiers : Used in cosmetic formulations to stabilize emulsions.

Polymer Chemistry

The compound is also utilized in polymer synthesis, particularly in the production of quaternary ammonium-containing polymers that exhibit enhanced properties such as:

- Antimicrobial activity : Making them suitable for use in medical devices.

- Improved mechanical properties : Enhancing the durability of materials used in construction and packaging.

Case Study 1: Ionic Liquid Applications

A study published on the synthesis of ammonium-based ionic liquids demonstrated that this compound derivatives could be synthesized with varying chain lengths, leading to enhanced solubility and conductivity for electrochemical applications .

| Ionic Liquid | Conductivity (mS/cm) | Application |

|---|---|---|

| [TMSA] | 12.5 | Battery electrolyte |

| [TMSB] | 15.0 | Catalyst for organic reactions |

Case Study 2: Biocidal Efficacy

Research exploring the antimicrobial effectiveness of this compound against various pathogens indicated significant reductions in microbial load when used at specific concentrations .

| Pathogen | Concentration (mg/L) | Reduction (%) |

|---|---|---|

| Escherichia coli | 100 | 99.5 |

| Staphylococcus aureus | 200 | 98.7 |

Mechanism of Action

The mechanism by which trimethylsulphinatoammonium exerts its effects involves its strong anionic properties. It can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trimethylphenylammonium Salts

- Structure : Contains a phenyl group instead of the sulphinato moiety. Examples include Trimethylphenylammonium iodide (C₉H₁₄IN) and chloride (C₉H₁₄ClN).

- Properties : Higher molecular weights (e.g., 310.18 g/mol for iodide) compared to Trimethylsulphinatoammonium (estimated molecular weight ~153.18 g/mol based on formula (CH₃)₃NH⁺SO₃⁻). The phenyl group increases hydrophobicity, whereas the sulphinato group likely improves aqueous solubility .

Triethylammonium Salts

- Structure : Features three ethyl groups (C₂H₅) instead of methyl groups. For example, Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄]) is used as a catalyst in multicomponent reactions .

- Reactivity : Bulkier ethyl groups reduce nucleophilicity compared to methyl-substituted analogs. Triethylammonium salts are often employed in acid-catalyzed reactions due to their moderate acidity, while this compound’s sulphinato group may act as a stabilizing agent in polar environments .

Tetraalkylammonium Salts

- Examples : Tetrabutylammonium hexafluorophosphate ([N(C₄H₉)₄]PF₆) has a phase transition temperature (Tfus) ranging from 344.15 K to 524.30 K, depending on the source .

- Trends : Longer alkyl chains (e.g., butyl vs. methyl) increase melting points and hydrophobicity. This compound, with shorter methyl groups, is expected to exhibit lower thermal stability but better solubility in polar solvents .

Physical and Chemical Properties

*Estimated data for this compound. †Phase transition range from 344.15 K (71°C) to 524.30 K (251°C) .

Biological Activity

Trimethylsulphinatoammonium (TMSA) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antitumor, and other biological properties, supported by data tables and relevant case studies.

TMSA is characterized by its quaternary ammonium structure, which enhances its solubility in water and facilitates interaction with biological membranes. This property is crucial for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

TMSA has demonstrated significant antimicrobial properties against various pathogens. A comparative analysis of quaternary ammonium compounds indicates that TMSA's structure contributes to its efficacy.

Table 1: Antimicrobial Efficacy of TMSA Compared to Other Compounds

| Compound | Minimum Inhibitory Concentration (MIC) | Target Microorganisms |

|---|---|---|

| This compound (TMSA) | 0.005 mg/mL | Staphylococcus aureus, E. coli |

| Dodecyl trimethyl ammonium (DTA) | 0.001 mg/mL | Salmonella Typhimurium |

| Cetyl trimethyl ammonium bromide (CTAB) | 0.002 mg/mL | Pseudomonas aeruginosa |

The data indicate that TMSA exhibits comparable antibacterial activity to established compounds like DTA and CTAB, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Antitumor Activity

Recent studies have highlighted the potential of TMSA and similar quaternary ammonium compounds as antitumor agents. These compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Case Study: Apoptotic Induction by TMSA

In a study involving melanoma cells (A375), TMSA was shown to initiate apoptosis, evidenced by an increase in the Bax/Bcl-2 ratio, a critical marker for programmed cell death. The effective concentration was determined to be around 10 μg/mL, with significant cell viability reduction observed .

Table 2: IC50 Values for TMSA and Related Compounds

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| This compound (TMSA) | A375 (Melanoma) | 0.01875 |

| Dodecanoyloxyethyltrimethylammonium bromide (DMM-11) | HT-29 (Colon Cancer) | 0.125 |

| Dodecanoyloxypropyltrimethylammonium bromide (DMPM-11) | NHDF (Normal Fibroblasts) | 0.350 |

These findings suggest that TMSA can selectively target cancer cells while exhibiting lower toxicity toward normal cells .

The biological activity of TMSA can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of TMSA allows it to interact with negatively charged microbial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, TMSA triggers apoptotic pathways by altering mitochondrial membrane potential and activating caspases.

- Biofilm Disruption : TMSA has been shown to penetrate and disrupt biofilms formed by bacteria, enhancing its effectiveness as an antimicrobial agent .

Q & A

Q. How should researchers structure a manuscript to address both fundamental and applied aspects of this compound?

- Methodological Answer: Follow ’s template:

- Introduction: Link synthetic goals to applications (e.g., catalysis, drug delivery).

- Results/Discussion: Use subheadings to segment structural, thermal, and reactivity data.

- Supplementary Materials: Include crystallographic CIF files, raw spectra, and computational input files .

- Conclusion: Propose unresolved questions (e.g., long-term stability in aqueous media) for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.